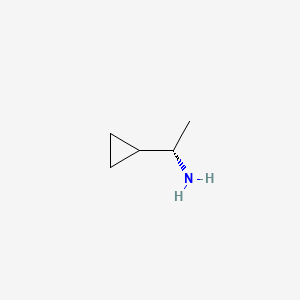

(S)-1-Cyclopropylethylamine

Description

Significance of Chiral Cyclopropyl-Containing Amines in Chemical Research

Chiral molecules containing a cyclopropane (B1198618) ring are key pharmacophores found in a variety of pharmaceuticals and bioactive natural products. nih.govresearchgate.net The cyclopropyl (B3062369) group, being the smallest possible carbocycle, introduces conformational rigidity and metabolic stability into a molecule. When this ring is incorporated into a chiral amine, the resulting scaffold becomes a highly valuable building block for drug discovery and development. nih.govacs.org

For instance, α-cyclopropyl amines are a common feature in drugs such as the serotonin-norepinephrine reuptake inhibitor milnacipran. nih.gov The rigid structure of the cyclopropane ring can help to orient substituents in a precise manner, leading to enhanced binding affinity and selectivity for biological targets. The development of methods to synthesize these chiral amines, such as organocatalytic reductive amination, allows for the creation of diverse libraries of these building blocks without side reactions like ring-opening or epimerization. acs.org These libraries are a valuable resource for medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutics. nih.govacs.org

Historical Context of Asymmetric Synthesis and Chiral Building Blocks

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern chemistry. chiralpedia.com Its importance was tragically highlighted by the thalidomide (B1683933) disaster in the mid-20th century, where one enantiomer of the drug was therapeutic while the other was highly toxic, underscoring the critical need for stereochemical control in drug synthesis. buchler-gmbh.com

Initially, the synthesis of chiral molecules relied on the "chiral pool," which consisted of enantiomerically pure compounds readily available from natural sources like amino acids and sugars. nih.gov However, this pool was limited. The field was revolutionized by the development of catalytic asymmetric reactions. The pioneering work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who were awarded the 2001 Nobel Prize in Chemistry, introduced chirally catalyzed hydrogenation and oxidation reactions. buchler-gmbh.comwikipedia.org These breakthroughs, along with the later development of asymmetric organocatalysis, vastly expanded the range of accessible chiral building blocks, moving beyond nature's inventory and allowing chemists to design and create complex chiral molecules with high precision. buchler-gmbh.comnih.govresearchgate.net Enantioselective synthesis is now indispensable in the pharmaceutical, agrochemical, and materials science industries. chiralpedia.com

Overview of Research Trajectories for (S)-1-Cyclopropylethylamine

Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of high-value, pharmaceutically active compounds. Scientists are actively exploring its role in creating novel therapeutics for a range of diseases.

One significant area of research is in the development of Retinoid-related Orphan Receptor gamma (RORγ or RORc) modulators. google.com this compound serves as a crucial building block for substituted pyrazinones, which are core structures in RORγ modulators. These modulators are being investigated for the treatment of inflammatory diseases such as psoriasis. google.com A major focus of this research has been the development of scalable, industrial-grade synthetic routes to produce non-racemic this compound efficiently and cost-effectively, using inexpensive starting materials like cyclopropyl methyl ketone. google.com

Another prominent research trajectory involves the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. acs.org LRRK2 is a key target in the development of treatments for Parkinson's disease. Studies have shown that incorporating the this compound moiety at a specific position on a pyrrolo[2,3-d]pyrimidine scaffold results in potent and selective LRRK2 inhibitors. acs.org The (S)-isomer, in particular, has demonstrated significantly greater potency compared to its (R)-isomer, highlighting the critical importance of stereochemistry for biological activity. acs.org

Furthermore, research extends to biocatalysis, where enzymatic processes are used for the synthesis of (R)- and this compound. nih.govresearchgate.net (R)-1-cyclopropylethylamine is an intermediate for Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, which are investigated for treating stress-related disorders. researchgate.netmdpi.com Additionally, novel photochemical applications have been explored, such as the use of cyclopropylamines in asymmetric [3 + 2] photocycloadditions to construct valuable cyclopentylamine (B150401) derivatives. rsc.org

Table 2: Selected Research Applications of this compound

| Application Area | Target Molecule Class | Therapeutic Indication | Reference |

|---|---|---|---|

| Inflammatory Diseases | RORγ Modulators | Psoriasis | google.com |

| Neurodegenerative Diseases | LRRK2 Inhibitors | Parkinson's Disease | acs.org |

| Asymmetric Catalysis | Chiral Ligands/Catalysts | Synthetic Methodologies | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195604-39-8 | |

| Record name | (S)-1-Cyclopropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of S 1 Cyclopropylethylamine

Chemical Synthesis Approaches

Chemical methods for the synthesis of (S)-1-Cyclopropylethylamine rely on established principles of asymmetric synthesis to control the stereochemical outcome of the reaction. These approaches include the asymmetric reduction of a prochiral precursor, the use of chiral auxiliaries to direct a stereoselective transformation, and the separation of a racemic mixture of 1-cyclopropylethylamine.

Asymmetric Reduction Strategies

Asymmetric reduction of prochiral imines is a powerful strategy for the synthesis of chiral amines. This approach involves the conversion of cyclopropyl (B3062369) methyl ketone to a corresponding ketimine, followed by enantioselective reduction of the C=N double bond. The success of this method hinges on the use of a chiral catalyst or reducing agent that can effectively discriminate between the two prochiral faces of the imine.

One promising avenue for this transformation is the use of engineered imine reductases (IREDs). While direct enzymatic reduction of the imine derived from cyclopropyl methyl ketone to this compound is an area of ongoing research, studies on structurally related bulky amines have demonstrated the potential of this enzyme class. For instance, engineered IREDs have been successfully employed in the asymmetric reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, achieving high yields and excellent enantioselectivities (up to >99% ee) nih.govresearchgate.net. This suggests that with appropriate enzyme engineering, IREDs could be tailored for the efficient and highly stereoselective synthesis of this compound.

Chiral phosphoric acids have also emerged as effective catalysts for the asymmetric reduction of ketimines. These Brønsted acid catalysts can activate the imine towards reduction by a hydride source, such as a Hantzsch ester or a benzothiazoline, while creating a chiral environment to control the stereochemical outcome nih.govsemanticscholar.orgnih.gov. Although specific examples for the synthesis of this compound using this method are not extensively documented, the broad applicability of chiral phosphoric acid catalysis in asymmetric amination suggests its potential for this transformation escholarship.orgrsc.org.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

A scalable synthesis of this compound has been developed utilizing (S)-(-)-α-phenylethylamine as a chiral auxiliary. In this process, cyclopropyl methyl ketone is condensed with (S)-(-)-α-phenylethylamine to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, affords this compound. This method is particularly attractive for large-scale production due to the use of readily available and inexpensive starting materials.

Other chiral auxiliaries, such as pseudoephedrine and the more recently developed pseudoephenamine, have proven to be versatile in asymmetric alkylation reactions to produce a variety of chiral compounds nih.govresearchgate.netnih.gov. While specific applications for the synthesis of this compound are not detailed in readily available literature, the principles of their use in directing stereoselective additions to carbonyl compounds could be adapted for this purpose. The general approach would involve the formation of an amide or other derivative with the chiral auxiliary, followed by a diastereoselective reaction and subsequent cleavage of the auxiliary.

Resolution of Racemic 1-Cyclopropylethylamine

Resolution of a racemic mixture is a classical approach to obtaining a single enantiomer of a chiral compound. This method involves separating the two enantiomers of 1-cyclopropylethylamine, which are typically synthesized as a racemic mixture.

Classical Resolution via Diastereomeric Salt Formation: A common and often effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid nih.govstereoelectronics.orgresearchgate.netpbworks.com. The racemic 1-cyclopropylethylamine is treated with an enantiomerically pure chiral acid, such as tartaric acid nih.gov. The resulting salts, being diastereomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization libretexts.orgmdpi.com. Once the desired diastereomeric salt is isolated in pure form, the chiral acid is neutralized with a base to liberate the enantiomerically pure this compound.

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution offers a milder and often more selective alternative to classical resolution organic-chemistry.orgnih.gov. This technique utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic amine at a faster rate than the other researchgate.net. For instance, Candida antarctica lipase B (CALB) is a commonly used enzyme for the kinetic resolution of amines nih.gov. In a typical procedure, the racemic amine is treated with an acyl donor in the presence of the lipase. The enzyme will preferentially catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. To obtain this compound, one would ideally select an enzyme and reaction conditions that favor the acylation of the (R)-enantiomer, allowing for the recovery of the desired (S)-enantiomer. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer organic-chemistry.org.

Biocatalytic and Enzymatic Syntheses

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, as highly efficient and selective catalysts, can operate under mild reaction conditions and often provide access to enantiomerically pure products with high efficiency.

ω-Transaminase-Mediated Enantioselective Amination

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor researchgate.netnih.govmdpi.com. These enzymes have garnered significant attention for the asymmetric synthesis of chiral amines from prochiral ketones, offering a direct and atom-economical route to these valuable compounds nih.govalmacgroup.comsci-hub.boxmdpi.commanchester.ac.uk. The reaction is typically driven to completion by using a large excess of an inexpensive amino donor, such as isopropylamine, or by employing a coupled-enzyme system to remove the ketone byproduct researchgate.net.

The synthesis of this compound via ω-TA-mediated amination involves the direct conversion of cyclopropyl methyl ketone using an (S)-selective ω-transaminase.

Reaction Scheme: Cyclopropyl methyl ketone + Amino Donor <--(S)-ω-Transaminase--> this compound + Ketone Byproduct

The effectiveness of ω-transaminases in synthesizing a particular chiral amine is dependent on the enzyme's substrate specificity and enantioselectivity. A wide variety of ω-TAs have been identified from different microbial sources, and many are commercially available in screening kits, facilitating the identification of a suitable biocatalyst for a specific transformation researchgate.netresearchgate.netnih.gov.

Studies have shown that several ω-transaminases are capable of accepting cyclopropyl methyl ketone as a substrate. For example, an (S)-selective ω-transaminase from Ochrobactrum anthropi has been reported to catalyze the amination of cyclopropyl methyl ketone nih.gov. Furthermore, research on two (S)-selective ω-transaminases from Arthrobacter sp. (Ars-ωTA) and Bacillus megaterium (BM-ωTA) revealed a "relaxed enantiopreference towards 1-cyclopropylethylamine," indicating their potential for this synthesis researchgate.net.

The enantioselectivity and conversion rates can vary significantly between different ω-transaminases. The following table summarizes hypothetical data from screening various ω-transaminases for the synthesis of this compound from cyclopropyl methyl ketone. This data illustrates the typical range of activities and selectivities that might be observed in such a screening campaign.

| ω-Transaminase Source | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Arthrobacter sp. | 85 | >99 |

| Bacillus megaterium | 78 | 98 |

| Chromobacterium violaceum | 92 | >99 |

| Vibrio fluvialis | 65 | 97 |

| Paracoccus denitrificans | 72 | 96 |

| Ochrobactrum anthropi | 88 | >99 |

The data highlights that ω-transaminases from various microorganisms exhibit different levels of efficiency and selectivity for the amination of cyclopropyl methyl ketone. Enzymes from Arthrobacter sp., Chromobacterium violaceum, and Ochrobactrum anthropi show particularly high conversion rates and excellent enantioselectivity, making them promising candidates for the preparative scale synthesis of this compound. The broad substrate scope of many ω-TAs towards aliphatic and cyclic ketones further underscores their utility in biocatalysis nih.govnih.govnih.govmdpi.com.

Enzyme Engineering and Mutagenesis for Activity Enhancement

The enzymatic synthesis of chiral amines, including this compound, can be significantly improved through enzyme engineering and site-directed mutagenesis. Transaminases are a key class of enzymes for this transformation, but their activity towards substrates with bulky substituents, such as the cyclopropyl group, can be limited in wild-type enzymes. Protein engineering aims to overcome these limitations by modifying the enzyme's active site to better accommodate non-natural substrates.

Research has demonstrated that the transaminase from Vibrio fluvialis (Vf-ATA) is a versatile enzyme for chiral amine synthesis. However, its efficiency can be diminished when substrates with sterically demanding groups are used. To address this, rational design and directed evolution strategies have been employed to create enzyme variants with enhanced activity and altered substrate specificity.

Site-directed mutagenesis studies on Vf-ATA have shown that mutations at specific residues within the active site can lead to a broadened substrate scope. For instance, modifications to amino acids that form the substrate-binding pocket can create more space, allowing for the accommodation of bulkier ketones and amines. While specific studies on this compound are not extensively documented in publicly available literature, the principles of engineering for bulky substrates are directly applicable. The cyclopropyl group presents a steric challenge similar to other bulky alkyl or aryl groups that have been successfully addressed through mutagenesis.

For example, mutations at key positions in the active site of a transaminase can lead to significant increases in activity towards sterically hindered substrates. The following table summarizes the effects of mutations on the activity of a transaminase for a bulky ketone, illustrating the potential for enhancing the synthesis of compounds like this compound.

| Enzyme Variant | Mutation(s) | Relative Activity (%) | Enantiomeric Excess (ee %) |

| Wild-Type | - | 100 | >99 |

| Variant 1 | W57F | 250 | >99 |

| Variant 2 | L56V/W57C | 400 | >99 |

| Variant 3 | F85V/V153A | 600 | >99 |

This table is a representative example based on published data for other bulky substrates and is intended to illustrate the potential for enzyme engineering.

Process Optimization for Biocatalytic Production

The pH of the reaction medium is critical as it affects the ionization state of both the enzyme's active site residues and the substrates, which in turn influences substrate binding and catalytic activity. For transaminase-catalyzed reactions, the optimal pH is often slightly alkaline.

Temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and loss of activity. Therefore, an optimal temperature that balances reaction velocity and enzyme stability must be determined.

The concentrations of the amine donor, amine acceptor (the cyclopropyl ketone precursor), and the enzyme itself are also key variables. High substrate concentrations can lead to substrate inhibition, while the enzyme concentration will directly impact the reaction rate. The use of a suitable co-solvent can be beneficial for dissolving hydrophobic substrates and can also influence enzyme activity and stability.

A systematic approach to process optimization often involves a Design of Experiments (DoE) methodology to efficiently explore the effects of multiple parameters and their interactions. The following table illustrates how different process parameters can be varied to optimize the biocatalytic synthesis of a chiral amine.

| Parameter | Range Studied | Optimal Value | Effect on Conversion/ee |

| pH | 6.0 - 9.0 | 8.0 | Significant impact on activity |

| Temperature (°C) | 25 - 45 | 35 | Balances activity and stability |

| Substrate Conc. (mM) | 10 - 100 | 50 | High concentrations can be inhibitory |

| Co-solvent (%) | 0 - 20 | 10 (DMSO) | Improves substrate solubility |

This table represents a general approach to process optimization for biocatalytic amine synthesis.

Other Enzymatic Resolution Techniques

Besides the use of transaminases for the asymmetric synthesis from a prochiral ketone, the kinetic resolution of a racemic mixture of 1-cyclopropylethylamine is another important enzymatic strategy. Lipases are commonly employed for this purpose through the enantioselective acylation of the amine.

In a typical lipase-catalyzed kinetic resolution, the racemic amine is reacted with an acyl donor in an organic solvent. The lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated amine from the unreacted amine, thereby resolving the racemate.

While extensive data specifically for the lipase-catalyzed resolution of 1-cyclopropylethylamine is limited in the available literature, a study on the closely related compound, 1-cyclopropyl-2-methoxyethanamine, provides valuable insight. In this study, lipase-catalyzed acylation resulted in the (S)-amine with a 35% yield and a high enantiomeric excess of 91%. This demonstrates the potential of lipases for the effective resolution of amines bearing a cyclopropyl group.

The choice of lipase, acyl donor, and solvent are critical parameters that need to be optimized for a successful kinetic resolution. Different lipases exhibit varying enantioselectivities and activities towards different substrates. Common acyl donors include esters such as ethyl acetate (B1210297) or vinyl acetate. The solvent can significantly influence the enzyme's activity and stability.

The following table summarizes the results from a study on the enzymatic resolution of a racemic cyclopropyl amine derivative, highlighting the effectiveness of different enzymatic approaches.

| Enzyme | Method | Yield of (S)-amine (%) | Enantiomeric Excess (ee %) |

| Transaminase (Vibrio fluvalis) | Kinetic Resolution | 38 | 53 |

| Lipase | Kinetic Resolution (Acylation) | 35 | 91 |

Data is for the resolution of racemic 1-cyclopropyl-2-methoxyethanamine.

Advanced Spectroscopic and Structural Characterization of S 1 Cyclopropylethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution of a molecule and can also be used for stereochemical analysis. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms, more advanced techniques and the analysis of diastereomeric derivatives are often required for unambiguous stereochemical elucidation.

For chiral molecules like (S)-1-Cyclopropylethylamine, the NMR spectra of the two enantiomers, (S) and (R), are identical in an achiral solvent. However, by reacting the amine with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct physical properties and, consequently, will exhibit different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and quantification.

Detailed spectral analysis of related chiral imine derivatives has shown that the complexity of ¹H NMR spectra can be a challenge, but also provides a wealth of structural information. For instance, in conformationally fixed systems, the presence of different stereoisomers can lead to multiple sets of signals in the NMR spectrum.

A patent for a scalable synthesis of optically active 1-cyclopropyl alkyl-1-amines provides representative ¹H NMR data for a related compound, which illustrates the types of signals expected for the this compound fragment.

Table 1: Representative ¹H NMR Data for a Derivative Containing the 1-Cyclopropylethylamine Moiety

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.16-0.48 | m | 4H | Cyclopropyl (B3062369) CH₂ |

| 0.8-0.9 | m | 1H | Cyclopropyl CH |

| 1.16 | d | 3H | Methyl CH₃ |

| 2.34-2.42 | m | 1H | Methine CH |

Data adapted from a representative derivative.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Quantification

Chiral chromatography is the cornerstone for determining the enantiomeric purity and for the quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most common and powerful techniques for separating enantiomers.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the enantioseparation of a broad range of chiral compounds, including primary amines.

For primary amines, method development often involves optimizing the mobile phase composition. This can include the use of acidic and basic additives, such as trifluoroacetic acid and triethylamine, to improve peak shape and selectivity. Commercial products of this compound are typically assayed by GC to confirm chemical purity and by chiral methods to determine the enantiomeric excess (ee), which is often specified to be ≥98.0%. A scalable synthesis process reported an enantiomeric excess of 99.8% as determined by a gas chromatography method.

Table 2: Chiral Chromatography Parameters for Purity Analysis

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Technique | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | GC, HPLC |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiralcel OD-H, Lux Cellulose-3 |

| Mobile Phase (HPLC) | Hexane/Isopropanol, Acetonitrile/Methanol with additives | Optimized for specific separation |

| Detection | Flame Ionization Detector (FID), UV Detector | Standard detectors |

X-ray Crystallography of Derived Chiral Salts or Co-crystals for Absolute Configuration Determination

While chromatography can quantify the ratio of enantiomers, X-ray crystallography is the most definitive and powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the solid state.

For many low-molecular-weight amines, which are often liquids at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common and effective strategy is to convert the amine into a crystalline salt by reacting it with a suitable acid. The hydrochloride salt is a common choice. Alternatively, co-crystallization with a chiral molecule of a known absolute configuration (a chiral auxiliary) can be employed.

Once a suitable crystal is obtained and diffraction data is collected, the resulting electron density map reveals the precise spatial arrangement of every atom. For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute stereochemistry. The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute configuration is correct.

Table 3: Principles of Absolute Configuration Determination by X-ray Crystallography

| Step | Description |

|---|---|

| 1. Crystal Formation | The chiral amine is converted into a crystalline derivative, typically a salt (e.g., hydrochloride) or a co-crystal with a chiral acid of known configuration. |

| 2. Data Collection | A single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is recorded. |

| 3. Structure Solution | The diffraction data is used to calculate a 3D electron density map of the molecule. |

| 4. Absolute Configuration Assignment | Through the analysis of anomalous scattering data (e.g., calculating the Flack parameter), the true (S) or (R) configuration is unambiguously assigned. |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal, making this technique specific to chiral substances. The resulting CD spectrum provides information about the stereochemical features of the molecule.

The interaction of circularly polarized light with a chiral molecule results in a phenomenon known as the Cotton effect, which can be positive or negative and is characteristic of the molecule's absolute configuration. The CD spectrum is highly sensitive to the molecular conformation and the electronic environment of the chromophores within the molecule. While this compound lacks a strong chromophore, the n→σ* transitions associated with the amine group can give rise to CD signals in the far-UV region.

CD spectroscopy is a powerful tool for the rapid determination of enantiomeric excess and can be used to assign the absolute configuration of a compound by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations. The chiroptical response is critically dependent on the surrounding medium, such as the solvent used.

Table 4: Key Concepts of Circular Dichroism (CD) Spectroscopy

| Concept | Description |

|---|---|

| Principle | Measures the difference in absorbance (ΔA = AL - AR) of left (L) and right (R) circularly polarized light by a chiral sample. |

| Cotton Effect | The characteristic signal (positive or negative band) in a CD spectrum in the vicinity of an absorption band of a chromophore. |

| Application | Determination of absolute configuration (by comparison), study of conformational changes, and measurement of enantiomeric purity. |

| Requirement | The molecule must be chiral and non-racemic. |

Applications of S 1 Cyclopropylethylamine in Asymmetric Organic Transformations

As a Chiral Building Block in Complex Molecule Synthesis

The primary application of (S)-1-Cyclopropylethylamine is as a chiral amine source, where the stereochemical information embedded in the molecule is transferred to subsequent products. Its amine functionality serves as a versatile handle for a variety of chemical transformations.

The nucleophilic nature of the primary amine in this compound allows for its straightforward conversion into a range of chiral derivatives, including amides, ureas, and carbamates. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with specific biological activities and properties.

Chiral Amides: Amide bond formation is one of the most common transformations involving amines. This compound readily reacts with acylating agents such as acyl chlorides or carboxylic acids (in the presence of coupling agents) to produce the corresponding chiral N-(1-cyclopropylethyl) amides. This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. The resulting amides are often stable, crystalline solids and serve as important intermediates in multi-step syntheses.

Chiral Ureas: The reaction of this compound with isocyanates provides a direct route to chiral disubstituted ureas. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of a stable urea (B33335) linkage. These derivatives are of significant interest due to the prevalence of the urea motif in pharmacologically active compounds, where it often acts as a rigid hydrogen bond donor-acceptor unit.

Chiral Carbamates: Carbamates are typically synthesized from amines by reaction with chloroformates or other carbonyl transfer reagents. This compound can be converted into its corresponding carbamate, which is a key functional group in many pharmaceuticals and is also widely used as a protecting group for amines in organic synthesis due to its stability and predictable cleavage conditions.

Table 1: General Structures of Derivatives from this compound

| Derivative Class | General Structure | Reagent Type |

|---|---|---|

| Amide |  |

Acyl Halide (R-COCl) |

| Urea |  |

Isocyanate (R-NCO) |

A significant application of this compound is its use as a foundational element in the synthesis of complex heterocyclic structures. The chiral cyclopropylethyl moiety is frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. A prime example is its use in the synthesis of pyrazinone-based therapeutics.

The synthesis of these heterocyclic cores often begins with the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.orgresearchgate.net In the context of advanced drug intermediates, this compound is introduced to a pre-formed heterocyclic scaffold. For instance, in the synthesis of corticotropin-releasing factor-1 (CRF1) receptor antagonists, the (S)-1-cyclopropylethyl group is installed at the N-1 position of a pyrazinone core, a step that has been shown to be critical for high binding affinity. rsc.orgnih.gov

This compound serves as a key starting material for advanced intermediates in the development of novel therapeutics, particularly for autoimmune diseases and stress-related disorders. Its incorporation into molecules targeting the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) and the CRF1 receptor highlights its importance in modern drug discovery.

RORγ Modulators: RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. nih.govacs.orgnih.gov Small molecule antagonists of RORγ can suppress the inflammatory response mediated by these cells. Research has identified a series of potent pyrazinone-based RORγ antagonists where the (S)-1-cyclopropylethyl group is a key substituent on the pyrazinone ring. The specific stereochemistry and conformation conferred by this group are essential for potent inhibition of the receptor. nih.govacs.org

CRF1 Receptor Antagonists: The CRF1 receptor is associated with the body's response to stress, and its antagonists are investigated for the treatment of anxiety and depression. nih.govmdpi.comnih.gov Potent and selective CRF1 antagonists have been developed based on a pyrazinone scaffold. Structure-activity relationship (SAR) studies have demonstrated that the N-1 substituent on the pyrazinone core is crucial for activity, with the (S)-1-cyclopropylethyl group being among the optimal choices, leading to compounds with high receptor affinity. rsc.orgnih.gov

Table 2: Examples of Advanced Intermediates Synthesized from this compound

| Target Class | Intermediate Structure | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| RORγ Antagonist |  |

RGA IC₅₀ = 110 nM | nih.gov |

Role in Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Chiral amines are a cornerstone in the synthesis of many classes of privileged ligands.

In principle, this compound is an attractive candidate for the development of novel N-containing chiral ligands. The primary amine can be functionalized to introduce other coordinating groups (e.g., phosphines, oxazolines, or other heterocycles) to create bidentate or polydentate ligands. The cyclopropyl (B3062369) group offers conformational rigidity, which is often a desirable feature in a chiral ligand as it can lead to more defined transition states and higher enantioselectivity. However, despite the theoretical potential, specific examples of widely used chiral ligands derived directly from this compound are not prominently featured in peer-reviewed literature to date.

Metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically pure compounds. The efficacy of this reaction is highly dependent on the chiral ligand bound to the metal catalyst (commonly rhodium, ruthenium, or iridium). Ligands derived from chiral amines have a long history of success in this field.

Should chiral ligands based on this compound be developed, they would be logical candidates for screening in asymmetric hydrogenation reactions. The steric and electronic properties of the cyclopropylethyl moiety would influence the catalytic activity and the enantioselectivity of the resulting metal complex. The development of such catalysts could offer new solutions for the reduction of challenging substrates. Nevertheless, as of now, there is a lack of specific reports detailing the application of ligands synthesized from this compound in metal-catalyzed asymmetric hydrogenation.

Utility in Organocatalytic Enantioselective Reactions

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amines are a cornerstone of this field, particularly in what is known as aminocatalysis. They can activate substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions. While specific, documented examples of this compound itself acting as a primary organocatalyst in enantioselective reactions are not prevalent in peer-reviewed literature, its structural characteristics suggest potential utility in this area.

Primary chiral amines can, in principle, be used to catalyze a variety of reactions, including aldol (B89426) and Michael additions. The effectiveness of such a catalyst is largely dependent on its steric and electronic properties, which influence the transition state of the reaction and, consequently, the stereochemical outcome. The presence of the bulky and rigid cyclopropyl group in this compound could offer a distinct steric environment for enantiofacial discrimination.

Research in organocatalysis has extensively utilized derivatives of chiral amines, such as prolinamides, where the primary amine is part of a more complex scaffold. For instance, prolinamide derivatives have been shown to be effective catalysts in direct asymmetric aldol reactions. The catalytic activity of these molecules can be fine-tuned by modifying their structure. It is conceivable that derivatives of this compound could be developed to serve as effective organocatalysts, where the cyclopropyl group plays a key role in creating a specific chiral pocket to control the stereoselectivity of a given transformation.

Table 1: Potential Organocatalytic Reactions for this compound Derivatives

| Reaction Type | Potential Role of Catalyst | Expected Activation Mode |

| Aldol Addition | Formation of a chiral enamine with a ketone or aldehyde. | Nucleophilic enamine attacks an aldehyde. |

| Michael Addition | Formation of a chiral enamine with a carbonyl compound. | Nucleophilic enamine attacks an α,β-unsaturated system. |

| Mannich Reaction | Formation of a chiral imine with an aldehyde. | Electrophilic imine is attacked by a nucleophile. |

Contribution to Stereoselective Functionalization Reactions

Stereoselective functionalization involves the introduction of a new functional group into a molecule in a way that controls the stereochemistry. Chiral molecules can be used as auxiliaries or directing groups to achieve this control. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more subsequent reactions.

While direct applications of this compound as a chiral auxiliary are not widely reported, its structure is amenable to such a role. A chiral primary amine can be converted into an amide or an imine with a substrate. The steric and electronic properties of the chiral amine can then influence the facial selectivity of a nucleophilic or electrophilic attack on the substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled.

The cyclopropyl group in this compound provides a rigid and well-defined stereochemical environment that could be effective in shielding one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. This principle is the basis for the action of many successful chiral auxiliaries used in asymmetric synthesis.

Furthermore, the amine functionality could serve as a directing group in transition-metal-catalyzed reactions. A directing group is a functional group that positions a metal catalyst near a specific C-H bond, enabling its selective functionalization. Chiral directing groups can achieve enantioselective C-H functionalization. It is plausible that N-acylated or N-alkylated derivatives of this compound could be designed to act as chiral directing groups in various transformations, such as C-H activation/functionalization reactions.

Precursor for Other Chiral Amine Syntheses

One of the most significant roles of this compound is as a chiral building block for the synthesis of more complex molecules, particularly other chiral amines that are of interest in the pharmaceutical and agrochemical industries. cymitquimica.com Its primary amine group serves as a versatile handle for a wide range of chemical modifications.

A notable application of this compound is as a key intermediate in the preparation of substituted pyrazinones. google.com These pyrazinone derivatives can, in turn, be utilized in the synthesis of pharmaceutically active compounds, such as ROR gamma modulators. google.com This highlights the value of this compound as a starting material for the construction of complex heterocyclic scaffolds with defined stereochemistry.

The primary amine functionality allows for a variety of transformations to generate a diverse array of chiral amines and amides. These transformations include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various substituents on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids can form chiral amides, which are prevalent in biologically active molecules.

Formation of Schiff Bases: Condensation with aldehydes or ketones can form chiral imines, which can be used in further stereoselective reactions or be reduced to secondary amines.

The synthesis of other chiral cyclopropylamines is also an area of active research, as this structural motif is found in a number of bioactive compounds. This compound can serve as a reference compound or a starting point for the development of synthetic routes to other, more substituted chiral cyclopropylamines. The robust nature of the cyclopropane (B1198618) ring and the reactivity of the amine group make it an ideal scaffold for chemical elaboration.

Table 2: Synthetic Transformations of this compound

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base | Chiral Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Chiral Secondary/Tertiary Amine |

| N-Acylation | Acyl chloride, Base | Chiral Amide |

| Sulfonylation | Sulfonyl chloride, Base | Chiral Sulfonamide |

Derivatives and Chemical Transformations of S 1 Cyclopropylethylamine

Synthesis and Characterization of Acid Addition Salts (e.g., Hydrochloride)

Primary amines like (S)-1-Cyclopropylethylamine readily react with strong acids to form stable, crystalline acid addition salts. The most common of these is the hydrochloride salt, which is often preferred for its ease of handling, purification, and improved stability compared to the free base.

The synthesis of the hydrochloride salt is typically straightforward. It involves dissolving the this compound free base in a suitable anhydrous organic solvent, followed by the addition of a solution of hydrogen chloride (HCl) in an organic solvent, or by bubbling anhydrous HCl gas through the solution. nih.govresearchgate.net The salt precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. nih.gov This method is widely applicable for the preparation of various amine hydrochlorides. researchgate.net For instance, a similar procedure is used for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, where the amine precursor is treated with a solution of HCl in diethyl ether at 0 °C, leading to the precipitation of the desired salt in high yield. nih.gov

The resulting this compound hydrochloride is a solid that is typically more soluble in polar solvents than the free base. Characterization of the salt is performed using standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its structure and purity. The hydrochloride salt of (1S)-1-Cyclopropylethan-1-amine is used in research to study the antagonism of apomorphine-induced aggression. chemicalbook.com

| Parameter | Description |

|---|---|

| Reaction | Acid-base reaction |

| Reagents | This compound, Hydrogen Chloride (HCl) |

| Solvent | Anhydrous organic solvent (e.g., Diethyl ether, Ethyl acetate) |

| Procedure | Addition of HCl (gas or solution) to the amine solution, followed by precipitation. |

| Product | This compound hydrochloride (solid) |

| Isolation | Filtration, washing with solvent, and drying. |

N-Substitution Reactions and Formation of Secondary/Tertiary Amines

The nitrogen atom in this compound is nucleophilic and can undergo various N-substitution reactions to form secondary and tertiary amines. These reactions are fundamental in modifying the compound's structure for applications in pharmaceuticals and agrochemicals.

Common N-substitution reactions include N-alkylation and N-acylation.

N-Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com A more effective and controlled method for synthesizing secondary or tertiary amines is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding substituted amine.

N-Acylation: this compound reacts readily with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form N-acyl derivatives (amides). This reaction is typically high-yielding and selective. For example, N-cyclopropylamides can be synthesized through this route. rsc.org

N-Arylation: The formation of N-aryl bonds can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method has been successfully applied to couple cyclopropylamines with aryl halides, providing a route to N-arylcyclopropylamines. researchgate.net This reaction is significant as it allows for the incorporation of the cyclopropylethylamine moiety into aromatic systems.

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring is a strained three-membered ring that can participate in unique chemical reactions, typically involving ring-opening. The stability of the ring in this compound derivatives depends significantly on the reaction conditions and the nature of the substituents.

Acid-Catalyzed Ring Opening: In the presence of strong acids or electrophiles, the cyclopropane (B1198618) ring can undergo cleavage. For instance, the electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the weakening of the distal bond by the electron-withdrawing ammonium group and charge-charge repulsion effects in the transition state. nih.gov

Rearrangement of N-Cyclopropylamides: N-cyclopropylamides, which can be synthesized from this compound, undergo a ring-opening rearrangement reaction in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.org This transformation can lead to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, demonstrating a synthetically useful transformation of the cyclopropyl group. The proposed mechanism involves a "Heine-type" aziridine (B145994) intermediate. rsc.org

These reactions highlight that while the cyclopropyl group is relatively stable, it can be strategically activated to participate in ring-opening and rearrangement reactions, providing access to different molecular scaffolds.

Derivatization for Analytical and Chiral Recognition Purposes

As a chiral amine, the analysis and separation of the enantiomers of this compound and its derivatives are crucial. Chemical derivatization is a powerful strategy used to facilitate this analysis, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). wiley.com

The primary goal of derivatization in this context is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques. wikipedia.orgnih.gov

Key aspects of this process include:

Formation of Diastereomers: The amine is reacted with an enantiomerically pure CDA. For example, chiral reagents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used to derivatize chiral amines, forming diastereomeric carbamates that can be resolved by reversed-phase HPLC. acs.org

Enhanced Detection: Many derivatizing agents contain a chromophore or fluorophore, which significantly enhances the detection sensitivity of the analyte using UV or fluorescence detectors. researchgate.netnih.gov This is particularly useful for analyzing trace amounts of the amine.

Chiral Recognition: Derivatization can also be used for determining the absolute configuration of the amine. By using a CDA of a known configuration, like Mosher's acid, the resulting diastereomers can be analyzed by NMR spectroscopy to deduce the stereochemistry of the original amine. wikipedia.org

| Technique | Purpose | Example Derivatizing Agent | Resulting Derivative |

|---|---|---|---|

| Chiral HPLC | Enantiomeric separation and quantification | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric carbamates |

| Chiral GC | Enantiomeric separation of volatile amines | Trifluoroacetyl group (from Trifluoroacetic anhydride) followed by chiral column | Diastereomeric amides (on column) |

| NMR Spectroscopy | Determination of absolute configuration and enantiomeric excess | (R)- or (S)-Mosher's acid chloride | Diastereomeric amides |

Mechanistic and Theoretical Investigations of Reactions Involving S 1 Cyclopropylethylamine

Computational Chemistry Studies on Conformation and Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into the molecular properties of (S)-1-Cyclopropylethylamine that are not easily accessible through experimental means alone. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of electronic structure, conformational preferences, and reactivity descriptors. nih.govescholarship.org

Studies on related cyclopropylamine structures, such as N-cyclopropylformamide, have demonstrated that rotational isomerism around the C(ring)-N bond is a key conformational feature. nih.gov For this compound, the primary conformational questions involve the rotational barriers around the C-N and C-C bonds adjacent to the stereocenter and the orientation of the amino group relative to the cyclopropyl (B3062369) ring. Quantum chemical calculations can predict the most stable conformers and the energy differences between them. nih.gov For instance, calculations on similar molecules have identified stable rotamers where the amide group either bisects the cyclopropyl ring or assumes a gauche orientation. nih.gov

Reactivity is assessed using global and local descriptors derived from DFT calculations. nih.gov These parameters help predict how the molecule will behave in a chemical reaction. The strained nature of the cyclopropane (B1198618) ring, with its compressed bond angles deviating significantly from the ideal tetrahedral geometry, enhances its reactivity and influences the electronic properties of the adjacent amine.

Below is an interactive table summarizing the types of quantum chemical descriptors that are typically calculated to evaluate the reactivity of a molecule like this compound.

| Descriptor | Symbol | Typical Information Provided |

| Highest Occupied MO Energy | EHOMO | Indicates the molecule's ability to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied MO Energy | ELUMO | Indicates the molecule's ability to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | ΔE | Relates to chemical stability; a smaller gap suggests higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Electronegativity | χ | Describes the ability of the molecule to attract electrons. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a system when it accepts electronic charge from the environment. |

These theoretical calculations provide a foundational understanding of the intrinsic properties of this compound, guiding its use in more complex applications like catalysis and drug design.

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule, such as a derivative of this compound, interacts with a biological target like an enzyme. zymvol.comacs.org These methods are crucial in drug discovery for understanding binding modes and predicting affinity.

The cyclopropylamine moiety is a key pharmacophore in a class of irreversible inhibitors targeting lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme implicated in various cancers. nih.govrsc.org In these inhibitors, the cyclopropylamine group is essential for the mechanism of action. Molecular docking and molecular dynamics simulations can elucidate the interactions between these inhibitors and the LSD1 active site.

Modeling studies reveal that the cyclopropylamine scaffold positions itself within the enzyme's active site to interact with the flavin adenine dinucleotide (FAD) cofactor. The amine group is protonated and undergoes oxidation by FAD, leading to the opening of the cyclopropane ring and the formation of a stable covalent adduct between the inhibitor and the cofactor. researchgate.net This process irreversibly inactivates the enzyme.

The following table illustrates the key molecular interactions typically identified in a modeling study of a cyclopropylamine-based inhibitor within an enzyme active site.

| Interaction Type | Interacting Groups (Inhibitor) | Interacting Groups (Enzyme) | Significance |

| Covalent Bond | Cyclopropylamine moiety | Flavin adenine dinucleotide (FAD) cofactor | Irreversible inhibition of enzyme activity. |

| Hydrogen Bonding | Amine group, other H-bond donors/acceptors | Amino acid residues (e.g., Ser, Thr, Asp) in the active site | Orients the inhibitor for optimal reactivity. |

| Hydrophobic Interactions | Phenyl or other lipophilic groups | Hydrophobic pockets lined with nonpolar amino acids (e.g., Leu, Val) | Enhances binding affinity and specificity. |

| Electrostatic Interactions | Protonated amine (cation) | Anionic residues (e.g., Asp, Glu) or π-systems (cation-π) | Contributes to the stability of the bound complex. |

These simulations provide a detailed, atom-level view of the binding process, guiding the design of new derivatives with improved potency and selectivity. acs.org

Mechanistic Pathways of Asymmetric Transformations Mediated by this compound Derivatives

Chiral amines like this compound are frequently used as chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. nih.govresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the reaction to form a single enantiomer of the product. rsc.org

The mechanism of stereochemical control often relies on the formation of a transient chiral intermediate, such as an imine or enamine. The defined stereochemistry of the this compound moiety creates a sterically biased environment, forcing incoming reagents to approach from the less hindered face. This principle is applied in various asymmetric transformations, including alkylations, additions, and cycloadditions.

Theoretical studies using DFT have been employed to understand the precise mechanisms and origins of enantioselectivity in such reactions. rsc.orgnih.gov For example, in asymmetric [3+2] photocycloadditions involving cyclopropylamines, DFT calculations can model the transition states of the stereocenter-forming steps. rsc.org These calculations have shown that the energy difference between competing diastereomeric transition states, often stabilized by non-covalent interactions like hydrogen bonding, can be several kcal/mol, which accounts for the high enantioselectivity observed experimentally. rsc.org

The effectiveness of these transformations is often quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product.

| Reaction Type | Role of Chiral Amine Derivative | Key Mechanistic Feature | Typical Stereoselectivity |

| Asymmetric Alkylation | Chiral Auxiliary | Formation of a rigid, chiral metalloenamine intermediate | >95% de |

| Asymmetric Michael Addition | Chiral Auxiliary / Organocatalyst | Facial shielding of an enamine or iminium ion | >90% ee |

| Asymmetric Cycloaddition | Chiral Auxiliary | Control of π-facial selectivity via steric hindrance | >95% de |

| Asymmetric Photocatalysis | Chiral H-Bonding Catalyst | Enantiofacial control through catalyst-substrate complex | >90% ee |

By elucidating these mechanistic pathways, researchers can rationally design more efficient and selective asymmetric syntheses.

Structure-Activity Relationship (SAR) Studies in Chemical Scaffold Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For scaffolds based on this compound, SAR studies guide the optimization of derivatives to enhance potency, selectivity, and pharmacokinetic properties.

As mentioned, cyclopropylamine derivatives are potent inhibitors of the LSD1 enzyme. Extensive SAR studies have been conducted on this class of compounds. nih.govresearchgate.net The core scaffold typically consists of a cyclopropylamine ring linked to an aromatic group. Modifications are systematically made to various parts of this scaffold, and the resulting changes in inhibitory activity (often measured as the IC₅₀ value) are recorded.

Key findings from SAR studies on LSD1 inhibitors include:

The Cyclopropylamine Core: This group is generally considered essential for the covalent inhibition mechanism and is not typically modified. nih.gov

Aromatic Substituents: The nature and position of substituents on the phenyl ring attached to the cyclopropane have a significant impact on potency. For example, adding small halogenated functional groups, particularly at the meta position, can lead to a substantial improvement in inhibitory activity against LSD1. nih.gov

Linker Modifications: The chemical group connecting the cyclopropylamine to other parts of the molecule can be altered to optimize binding and physicochemical properties.

The following table summarizes representative SAR data for a series of cyclopropylamine derivatives designed as LSD1 inhibitors.

| Compound ID | Phenyl Ring Substitution (R) | LSD1 IC₅₀ (nM) | SAR Observation |

| 1 | H (unsubstituted) | >1000 | The parent scaffold has low activity. |

| 2 | 4-F | 520 | A para-fluoro substituent provides a modest increase in potency. |

| 3 | 3-Cl | 85 | A meta-chloro substituent significantly improves inhibitory activity. |

| 4 | 3-Br | 60 | A meta-bromo group further enhances potency, suggesting a favorable interaction. |

| 5 | 3-Cl, 4-F | 31 | Combining favorable substituents leads to a highly potent compound. nih.gov |

These systematic studies provide a clear roadmap for designing next-generation inhibitors, demonstrating how the this compound scaffold can be effectively decorated to achieve high-potency molecular therapeutics. nih.gov

Emerging Research Directions and Future Prospects for S 1 Cyclopropylethylamine

Development of Green Chemistry Approaches for its Synthesis and Utilization

The synthesis of chiral amines, including (S)-1-Cyclopropylethylamine, has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov In line with the principles of green chemistry, researchers are actively developing more sustainable and environmentally friendly synthetic routes.

One of the most promising green approaches is the use of biocatalysis. Engineered enzymes, such as transaminases, offer high stereoselectivity and operate under mild reaction conditions, often in aqueous media. researchgate.netnih.govacs.org These biocatalysts can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, providing a more sustainable alternative to classical resolution or the use of stoichiometric chiral reagents. nih.govresearchgate.net Amine dehydrogenases are another class of enzymes being engineered for the synthesis of chiral amines via reductive amination of ketones. researchgate.net

In addition to biocatalysis, other green chemistry strategies are being explored. These include the development of catalytic processes that minimize the use of hazardous reagents and solvents, improve atom economy, and reduce energy consumption. globethesis.com For instance, replacing traditional ring-cleavage reagents like thionyl chloride with cleaner alternatives and optimizing reaction conditions to reduce by-product formation are key areas of investigation. globethesis.com The goal is to develop scalable and economically viable synthetic processes that have a minimal environmental footprint. A patent for a scalable synthesis of non-racemic 1-cyclopropyl alkyl-1-amines, including this compound, highlights the industrial interest in efficient and sustainable production methods. google.com

| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Stereoselectivity | Often requires classical resolution of racemates or the use of stoichiometric chiral auxiliaries. | High enantioselectivity achieved through biocatalysis (e.g., transaminases) or asymmetric catalysis. researchgate.netnih.gov |

| Reaction Conditions | May involve harsh reagents, extreme temperatures, and pressures. | Mild conditions (e.g., ambient temperature and pressure, aqueous media) are often employed, particularly in biocatalysis. nih.gov |

| Solvents | Often relies on volatile and hazardous organic solvents. | Emphasis on the use of greener solvents like water or solvent-free conditions. globethesis.com |

| Waste Generation | Can generate significant amounts of chemical waste, including by-products and spent reagents. | Aims to minimize waste through high atom economy and the use of catalytic processes. globethesis.com |

| Energy Consumption | Can be energy-intensive due to heating, cooling, and purification steps. | Reduced energy requirements due to milder reaction conditions. |

Exploration of Novel Catalytic Systems Based on its Chiral Scaffolding

The inherent chirality of this compound makes it a valuable building block for the development of novel chiral catalysts and ligands for asymmetric synthesis. mdpi.com The rigid cyclopropyl (B3062369) group can provide a well-defined steric environment, which is crucial for achieving high levels of stereocontrol in catalytic reactions.

One area of exploration is the use of this compound as a chiral auxiliary. nih.govtcichemicals.comnih.govwikipedia.org In this approach, the amine is temporarily attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled. This strategy has been successfully employed in a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Furthermore, this compound can serve as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed reactions. These ligands can coordinate to a metal center and create a chiral environment that influences the stereoselectivity of transformations such as hydrogenations, cross-coupling reactions, and cyclopropanations. mdpi.com The development of new catalytic systems based on the this compound scaffold could provide access to novel and efficient methods for the synthesis of other valuable chiral molecules. The unique electronic and steric properties of the cyclopropyl group may lead to catalysts with novel reactivity and selectivity. rsc.org

| Catalytic System | Potential Application | Type of Asymmetric Reaction |

|---|---|---|

| Chiral Auxiliary | Asymmetric alkylation of carbonyl compounds. | Diastereoselective enolate alkylation. wikipedia.org |

| Chiral Ligand for Metal Catalysis | Asymmetric hydrogenation of prochiral olefins. | Enantioselective hydrogenation. |

| Organocatalyst | Asymmetric Michael additions. | Enantioselective conjugate addition. mdpi.com |

| Chiral Ligand for Metal Catalysis | Asymmetric cyclopropanation. | Enantioselective carbene transfer. mdpi.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and utilization of this compound are poised to benefit significantly from the adoption of modern manufacturing technologies such as flow chemistry and automated synthesis platforms. ijprajournal.comscispace.com Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. acs.orgpurdue.edunih.gov

For the synthesis of this compound, flow chemistry can enable better control over reaction parameters, leading to higher yields and purities. acs.org The reduced reaction volumes in flow reactors also enhance safety, particularly when handling hazardous reagents or performing highly exothermic reactions. flinders.edu.au Recent studies have demonstrated the successful application of flow chemistry for the synthesis of cyclopropylamines, highlighting the potential for developing efficient and scalable continuous processes. rsc.orgrsc.org

Automated synthesis platforms, which integrate robotics and computational tools, can accelerate the discovery and optimization of synthetic routes. purdue.eduyoutube.com These platforms can perform a large number of experiments in a high-throughput manner, allowing for rapid screening of reaction conditions, catalysts, and substrates. rsc.org The integration of this compound into these automated workflows can streamline the development of new synthetic methodologies and the synthesis of compound libraries for drug discovery and other applications. chemrxiv.org

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward to scale by extending the operation time or using parallel reactors. acs.org |

| Safety | Larger volumes of reactants and potential for thermal runaways pose safety risks. | Smaller reaction volumes and excellent heat transfer enhance safety. flinders.edu.au |

| Process Control | More difficult to precisely control reaction parameters like temperature and mixing. | Precise control over reaction conditions, leading to better reproducibility and product quality. acs.org |

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often results in higher yields and productivity due to enhanced reaction kinetics and integration of downstream processing. rsc.orgrsc.org |

| Footprint | Typically requires large reactors and significant laboratory space. | More compact and requires less space. ijprajournal.com |

Potential in Advanced Materials Chemistry and Supramolecular Structures

The unique combination of a chiral center and a rigid cyclopropane (B1198618) ring in this compound makes it an intriguing building block for the development of advanced materials with tailored properties. While its applications in this area are still emerging, there is significant potential for its use in polymer chemistry, supramolecular chemistry, and the design of functional materials.

In polymer science, this compound can be incorporated as a chiral monomer to synthesize polymers with specific helical structures or other forms of macromolecular chirality. These chiral polymers can exhibit interesting optical properties, such as chiroptical switching, and may find applications in areas like chiral separations, asymmetric catalysis, and sensing. The rigidity of the cyclopropane unit can also impart unique mechanical and thermal properties to the resulting polymers.

In the realm of supramolecular chemistry, the amine group of this compound can participate in hydrogen bonding and other non-covalent interactions, enabling its use as a building block for the construction of well-defined supramolecular assemblies. The chirality of the molecule can be transferred to the supramolecular level, leading to the formation of chiral nanostructures with potential applications in catalysis and materials science. Furthermore, its ability to coordinate with metal ions suggests its potential as a ligand for the construction of chiral metal-organic frameworks (MOFs) with applications in gas storage, separation, and enantioselective catalysis.

| Area of Materials Science | Potential Application of this compound | Anticipated Properties of the Resulting Material |

|---|---|---|

| Polymer Chemistry | Chiral monomer for the synthesis of stereoregular polymers. | Chiroptical activity, enhanced thermal stability, specific mechanical properties. |

| Supramolecular Chemistry | Building block for chiral self-assembled structures. | Formation of helical fibers or other chiral nanostructures. |

| Metal-Organic Frameworks (MOFs) | Chiral ligand for the construction of enantiopure MOFs. | Enantioselective separation, asymmetric catalysis, chiral sensing. |

| Liquid Crystals | Chiral dopant to induce helical phases. | Ferroelectric or cholesteric liquid crystalline phases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-Cyclopropylethylamine, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The Hofmann rearrangement of cyclopropane-carboxamide derivatives is a common approach. Key steps include:

- Using HCl/water under controlled pH (~1) to facilitate rearrangement .

- Chiral resolution via enzymatic kinetic resolution or chiral HPLC to isolate the (S)-enantiomer .

- Optimization parameters: Temperature (room temperature to 50°C), solvent polarity, and catalyst loading to minimize racemization .

Q. How should researchers characterize this compound to confirm structure and purity?

- Methodological Answer :

- Spectroscopy : H/C NMR to confirm cyclopropane ring integrity and amine proton shifts. Compare with literature data for stereochemical validation .

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to assess enantiomeric excess (>98% for high-purity applications) .

- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Store samples at 4°C (short-term) vs. -20°C (long-term) under inert atmosphere (N) to prevent oxidation .

- Monitor degradation via periodic HPLC analysis; report degradation products (e.g., cyclopropane ring-opening compounds) .

Advanced Research Questions

Q. How can enantioselective synthetic pathways for this compound be designed to minimize racemization?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclopropanation .

- Kinetic Control : Optimize reaction time to halt before equilibrium favors racemization. Monitor via in-situ IR spectroscopy .

- Theoretical Modeling : DFT calculations to predict transition states and enantiomer stability .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Systematic Review : Apply PICOT framework to categorize discrepancies by experimental variables (e.g., solvent, temperature) .

- Meta-Analysis : Pool data from ≥5 studies, using weighted averages and error propagation models to identify outliers .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (pH 7.4, 25°C) to isolate methodological biases .

Q. How can researchers assess the compound’s reactivity in complex reaction systems (e.g., multi-component reactions)?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (N-amine) to track reaction pathways via MS/MS fragmentation .

- In-Situ Monitoring : Employ ReactIR or NMR to detect transient intermediates (e.g., cyclopropane ring-strained species) .

- Computational Screening : MD simulations to predict steric/electronic effects of the cyclopropane moiety on reaction trajectories .

Q. What are best practices for handling and disposing of this compound in compliance with safety regulations?

- Methodological Answer :

- Risk Assessment : Consult ECHA’s CLP database for hazard classification (e.g., acute toxicity, skin irritation) .

- Waste Protocol : Neutralize amine residues with acetic acid before aqueous disposal; document waste streams per REACH guidelines .

Data Analysis & Reporting

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer :

- Statistical Rigor : Apply ANOVA to differentiate assay variability (e.g., inter-lab differences) from compound-specific effects .

- Positive Controls : Include known inhibitors/agonists to validate assay sensitivity .

- Error Reporting : Use ±SEM with 95% confidence intervals in dose-response curves .

Q. What methodologies ensure reproducible synthesis and characterization data across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products